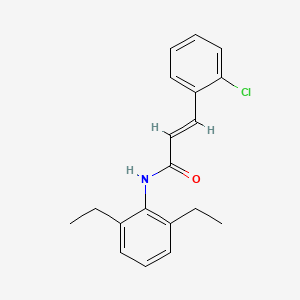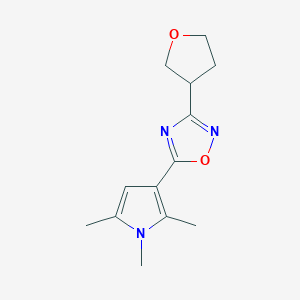![molecular formula C17H23N5O3S B5621123 1-[(dimethylamino)sulfonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5621123.png)
1-[(dimethylamino)sulfonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes, including sodium borohydride reduction and reactions with different electrophiles, yielding compounds with potential anti-inflammatory activities (Gangapuram & Redda, 2006). Another synthesis method describes the preparation of biaryl pyrazole sulfonamide derivatives, demonstrating the versatility of chemical synthesis techniques in creating complex molecules (Srivastava et al., 2008).
Molecular Structure Analysis
Molecular structure investigations often employ X-ray crystallography and spectroscopic techniques to determine the conformation and spatial arrangement of atoms within a molecule. Studies on related compounds reveal diverse conformations and geometries around specific functional groups, contributing to their reactivity and interaction with biological targets (Naveen et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of similar compounds includes interactions with various reagents leading to the formation of novel heterocycles, showcasing the compound's versatility in synthetic organic chemistry. These reactions are pivotal for the development of compounds with potential therapeutic applications (Khalid et al., 2013).
Mécanisme D'action
This typically refers to how a compound interacts with biological systems. For example, derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Orientations Futures
Propriétés
IUPAC Name |
1-(dimethylsulfamoyl)-N-(3-pyrazol-1-ylphenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3S/c1-20(2)26(24,25)21-10-4-6-14(13-21)17(23)19-15-7-3-8-16(12-15)22-11-5-9-18-22/h3,5,7-9,11-12,14H,4,6,10,13H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEGXFPDSORECE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCCC(C1)C(=O)NC2=CC(=CC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(dimethylamino)sulfonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]piperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R*,5R*)-6-[(1-ethyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5621040.png)
![1-[(2,3-dichlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B5621049.png)
![2-(1-oxo-2(1H)-phthalazinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5621058.png)
![2-(3-methoxyphenyl)-5-[(5-methylisoxazol-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5621064.png)

![(3-chlorophenyl)[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-3-yl]methanone](/img/structure/B5621082.png)

![2-[3-(dimethylamino)propyl]-9-quinolin-4-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5621094.png)
![N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5621097.png)
![N-[(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5621103.png)
![7-chloro-2-{[(1S*,5R*)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]non-3-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5621106.png)

![methyl 4-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5621114.png)
![(1-methyl-1H-imidazol-2-yl)[1-(2-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methanol](/img/structure/B5621115.png)